REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[CH3:12][C:13]([O:16][C:17](ON=C(C1C=CC=CC=1)C#N)=[O:18])([CH3:15])[CH3:14].C(N(CC)CC)C>O.CC(C)=O>[C:13]([O:16][C:17]([C:4]1[C:3]([CH2:2][NH2:1])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])=[O:18])([CH3:15])([CH3:14])[CH3:12]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
NCC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.56 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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CUSTOM
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Details
|
was removed under reduced pressure
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Type
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WASH
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Details
|
the remaining aqueous layer was washed three times with ether
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Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed three times with H2O
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was recrystallized from ethyl acetate/ hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C(C(=O)O)C=CC=C1CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |